3-(4-FLUOROBENZENESULFONYL)-1-(2-METHOXYBENZOYL)AZETIDINE
Description
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Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-23-16-5-3-2-4-15(16)17(20)19-10-14(11-19)24(21,22)13-8-6-12(18)7-9-13/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGSPPYPHZWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)azetidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H14FNO3S
- Molecular Weight : 299.33 g/mol
The presence of a fluorobenzenesulfonyl group and a methoxybenzoyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that compounds with sulfonyl groups exhibit significant antimicrobial properties. The introduction of fluorine atoms in organic compounds often enhances their bioactivity. For instance, fluorinated analogues of various compounds have shown improved efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Fluorinated Analogues | S. aureus | 0.5 - 1 µg/mL |
Anticancer Activity
The compound's structural features may also confer anticancer properties. A study on structurally similar fluorinated compounds showed promising cytotoxic effects against various cancer cell lines. For example, compounds with similar sulfonyl functionalities demonstrated IC50 values in the nanomolar range against HeLa cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.019 |
| MCF-7 | TBD |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular processes. The fluorinated sulfonyl group is hypothesized to interact with active sites on target proteins, altering their function and leading to antimicrobial or anticancer effects.
Enzyme Inhibition
Research indicates that sulfonyl compounds can act as inhibitors for various enzymes, including proteases and kinases. The exact mechanism for this compound remains to be fully elucidated but could involve competitive inhibition at enzyme active sites .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several sulfonyl compounds, including derivatives of this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics .
- Cytotoxicity Assessment : In vitro assays were conducted on cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a potential therapeutic index favorable for further development .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that compounds with sulfonyl groups exhibit significant anticancer activity. For instance, derivatives similar to 3-(4-fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)azetidine have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study conducted by the National Cancer Institute (NCI) demonstrated that compounds with similar structures showed promising results in inhibiting cell proliferation across a range of human tumor cell lines .
Mechanism of Action
The mechanism by which sulfonyl-containing compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways crucial for cancer cell survival. The presence of the fluorobenzenesulfonyl moiety may enhance the compound's ability to interact with biological targets, potentially increasing its efficacy compared to non-fluorinated analogs .
Synthetic Utility
Versatile Intermediates
this compound serves as a versatile intermediate in organic synthesis. Its reactive sulfonyl group allows for various coupling reactions, making it a valuable building block in the synthesis of more complex molecules. This property has been exploited in the development of new pharmaceuticals and fine chemicals .
Synthesis Strategies
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the sulfonyl and methoxybenzoyl groups via electrophilic aromatic substitution or similar methods.
- Optimization of reaction conditions to enhance yield and purity.
Therapeutic Implications
Potential Drug Development
Given its biological activities, there is potential for this compound to be developed into a therapeutic agent. Its structure suggests that it could be effective against various diseases, including cancer and possibly other conditions where sulfonamide derivatives have shown efficacy, such as bacterial infections and inflammatory diseases .
Case Studies
Several studies have documented the successful application of sulfonamide derivatives in clinical settings:
- Antitumor Activity : A derivative was tested against multiple cancer types, achieving significant growth inhibition rates .
- Inhibitory Effects on Enzymes : Compounds with similar structures have been found to inhibit key enzymes involved in disease pathways, providing insights into their potential as therapeutic agents against conditions like diabetes and Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 3-(4-fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)azetidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation and acylation of the azetidine core. For example:
Sulfonylation : React 4-fluorobenzenesulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane) .
Acylation : Introduce the 2-methoxybenzoyl group via coupling agents like EDCI/HOBt in anhydrous THF .
- Optimization Tips : Control reaction temperature (0–25°C), use dry solvents, and monitor progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns (e.g., fluorobenzene sulfonyl protons at δ 7.6–8.1 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm azetidine ring conformation. Crystallize from ethanol/water mixtures at 4°C for slow nucleation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 433.1) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Prioritize binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding with active-site residues .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP ≤ 3.5 for blood-brain barrier penetration) .
- Contradiction Resolution : If experimental IC values conflict with in silico predictions, validate via SPR (surface plasmon resonance) to measure real-time binding kinetics .
Q. What experimental designs are suitable for assessing the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems. Monitor half-life (t) via LC-MS/MS under varying pH and temperature conditions .
- Toxicity Assays : Perform Daphnia magna acute toxicity tests (EC at 48 hours) and algal growth inhibition (OECD 201). Compare results across trophic levels to identify discrepancies (e.g., higher sensitivity in invertebrates vs. plants) .
- Statistical Design : Apply randomized block designs with split plots to account for variables like soil type and microbial activity .
Q. How can researchers resolve contradictions in cytotoxicity data across different studies?
- Methodological Answer :
- Standardization : Use the MTT assay with consistent cell lines (e.g., HeLa or MCF-7) and exposure times (48–72 hours). Normalize data to positive controls (e.g., doxorubicin) .
- Mechanistic Follow-Up : If IC values vary, perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes. For example, upregulation of apoptosis markers (e.g., caspase-3) may confirm cytotoxic mechanisms .
- Meta-Analysis : Aggregate data from multiple studies using fixed-effects models to identify confounding variables (e.g., solvent choice or serum concentration in cell media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
